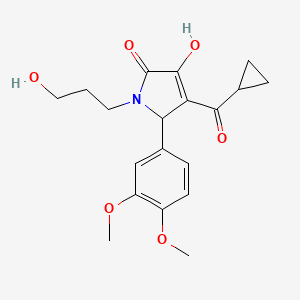

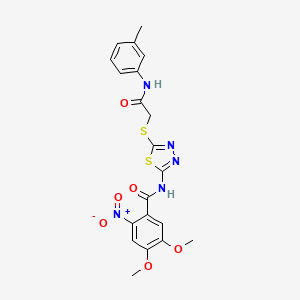

![molecular formula C20H11ClN2OS2 B2827525 3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 330201-91-7](/img/structure/B2827525.png)

3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several interesting substructures, including a naphtho[1,2-d]thiazol-2-yl group, a benzo[b]thiophene group, and a carboxamide group . These groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and heteroatoms (nitrogen and sulfur). The 3D structure of similar compounds can be viewed using specific software .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as solubility, boiling point, and basicity can be influenced by the presence of the thiazole ring and other functional groups .Aplicaciones Científicas De Investigación

Biodegradation and Toxicity of Thiophene Derivatives

Condensed thiophenes, such as those structurally related to 3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, have been a significant subject of study due to their presence in petroleum and other fossil fuel products. Research into the biodegradation of these compounds is crucial for understanding their fate in petroleum-contaminated environments. Dibenzothiophene (DBT) and related organosulfur compounds have been studied extensively for their biodegradation pathways, revealing the formation of polar sulfur-containing metabolites. These studies contribute to our understanding of the environmental impact and potential remediation strategies for thiophene derivatives found in petroleum (Kropp & Fedorak, 1998).

Structure-Activity Relationships and Biological Interests

Thiophene derivatives have been reviewed for their structure-activity relationships, showcasing a broad spectrum of molecular structures and therapeutic properties. The interchange with the thiophene ring has led to the synthesis of compounds with various biological activities, although no consistent superiority of any molecular structure has been established. This variability in activity underscores the complexity of predicting the biological effects of thiophene derivatives and the importance of continued research in this area (Drehsen & Engel, 1983).

Supramolecular Chemistry and Ordering Moieties

Benzene-1,3,5-tricarboxamides (BTAs), though not directly related to this compound, exemplify the use of aromatic compounds in supramolecular chemistry. BTAs have seen increasing importance across various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrates the potential of aromatic compounds in creating structured, functional materials (Cantekin, de Greef, & Palmans, 2012).

Synthetic and Structural Properties of Thiophene Derivatives

The synthesis and study of novel substituted thiophene derivatives, including those with structural similarities to this compound, have provided insights into their spectroscopic and structural properties. These investigations contribute to our understanding of the chemical characteristics and potential applications of thiophene derivatives in various fields (Issac & Tierney, 1996).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets to induce their effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit diverse biological activities, suggesting they may have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The biological activity of thiazole derivatives can be affected by the presence of different substituents on the thiazole ring .

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClN2OS2/c21-16-13-7-3-4-8-14(13)25-18(16)19(24)23-20-22-17-12-6-2-1-5-11(12)9-10-15(17)26-20/h1-10H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNJUMPFFAETTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

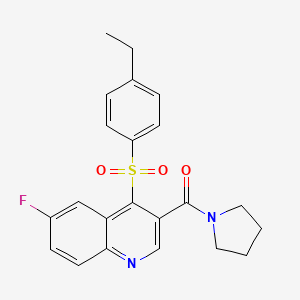

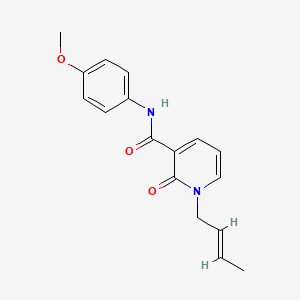

![Methyl (E)-4-[[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2827450.png)

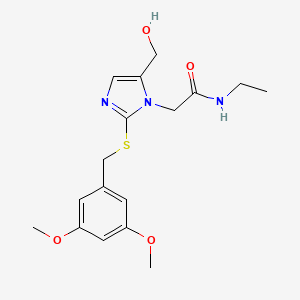

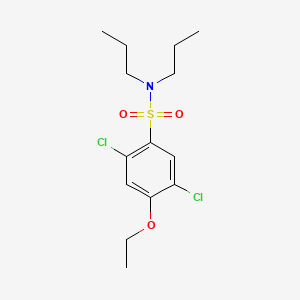

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2827457.png)

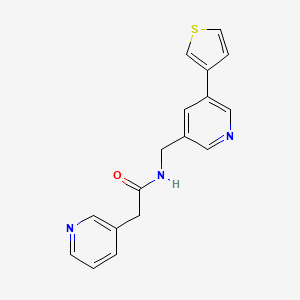

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827459.png)

![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)